molecular formula C11H9BrClN B1280441 6-Bromo-2-chloro-3-ethylquinoline CAS No. 409346-70-9

6-Bromo-2-chloro-3-ethylquinoline

Cat. No.: B1280441
CAS No.: 409346-70-9
M. Wt: 270.55 g/mol
InChI Key: RDBIGYMOEAEGJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-ethylquinoline typically involves the halogenation of quinoline derivatives. One common method includes the bromination and chlorination of 3-ethylquinoline under controlled conditions. The reaction is usually carried out in the presence of bromine and chlorine reagents, with appropriate solvents and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-3-ethylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens, while oxidation and reduction can lead to quinoline derivatives with altered oxidation states .

Scientific Research Applications

6-Bromo-2-chloro-3-ethylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-ethylquinoline involves its interaction with specific molecular targets and pathways. The halogen atoms and the quinoline ring structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-3-chloromethylquinoline
  • 6-Bromo-2-chloro-3-phenylquinoline
  • 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
  • 6-Bromo-4-chloro-2-methylquinoline
  • 6-Bromo-4-chloro-2-propylquinoline

Uniqueness

6-Bromo-2-chloro-3-ethylquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl group, allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-chloro-3-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBIGYMOEAEGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463099
Record name 6-Bromo-2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409346-70-9
Record name 6-Bromo-2-chloro-3-ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 409346-70-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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